methyl 4-oxo-3H-quinoline-3-carboxylate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 4-oxo-3H-quinoline-3-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-6-12-9-5-3-2-4-7(9)10(8)13/h2-6,8H,1H3 |
InChI Key |
DCRJNVSFTRUGOH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C=NC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Historical Context and Evolution of the Quinolone Carboxylate Scaffold in Medicinal Chemistry Research
The journey of the quinolone carboxylate scaffold began in 1962 with the discovery of nalidixic acid, the first-generation quinolone antibacterial agent. prepchem.comchemicalbook.com This seminal discovery unveiled a new class of synthetic antibiotics with a unique mechanism of action: the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. prepchem.com The initial quinolones, including nalidixic acid, exhibited activity primarily against Gram-negative bacteria and had limited oral absorption. prepchem.comchemicalbook.com
A significant breakthrough occurred in the late 1970s with the introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position of the quinolone nucleus, leading to the development of fluoroquinolones like norfloxacin, patented in 1978. prepchem.com This new generation of "new quinolones" showcased a broader spectrum of activity, encompassing both Gram-positive and Gram-negative pathogens, along with improved pharmacokinetic properties. prepchem.com The 4-quinolone-3-carboxylic acid motif quickly established itself as a "privileged structure" in medicinal chemistry, signifying a molecular framework that is capable of binding to multiple biological targets and forms the basis for the development of a wide array of therapeutic agents. wikipedia.orgablelab.eu While thousands of quinolone compounds have been synthesized, only a select few have successfully navigated the rigorous path to clinical application. prepchem.com
Structural Significance of the 4 Oxo 3h Quinoline 3 Carboxylate Moiety Within Heterocyclic Chemistry
The 4-oxo-3H-quinoline-3-carboxylate moiety, also referred to as the 4-quinolone-3-carboxylic acid scaffold, is a bicyclic heterocyclic system that fuses a pyridine (B92270) ring with a benzene (B151609) ring. The structure features a ketone group at the C-4 position and a carboxylic acid or its ester derivative at the C-3 position. This arrangement is not merely incidental; it is fundamental to the molecule's chemical properties and biological activities.
The planarity of the bicyclic ring system facilitates intercalation into DNA and interactions with enzyme active sites. The carboxylic acid group at C-3 and the ketone at C-4 are critical for binding to the DNA gyrase-DNA complex. The nitrogen atom at position 1 and the substituent at this position can influence the molecule's spectrum of activity and pharmacokinetic profile. The versatility of the quinolone ring system allows for substitutions at various positions, making it a highly adaptable scaffold for medicinal chemists to modify and optimize for different biological targets. ablelab.eu
The synthesis of the 4-oxo-1,4-dihydroquinoline-3-carboxylate core is often achieved through established synthetic routes in organic chemistry. One of the most prominent methods is the Gould-Jacobs reaction . wikipedia.orgmdpi.com This reaction typically involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the 4-hydroxy-3-carboalkoxyquinoline, which exists in tautomeric equilibrium with the 4-oxo form. wikipedia.org
Table 1: Key Synthetic Reactions for the 4-Oxo-quinoline-3-carboxylate Scaffold
| Reaction Name | Description | Key Reactants |
| Gould-Jacobs Reaction | A thermal cyclization method that begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by heating to induce cyclization. wikipedia.orgmdpi.com | Aniline derivatives, Diethyl ethoxymethylenemalonate |
| Conrad-Limpach-Knorr Synthesis | Involves the reaction of anilines with β-ketoesters. The reaction conditions can be tuned to favor the formation of either 4-quinolones or 2-quinolones. | Aniline derivatives, β-ketoesters |
| Camps Cyclization | An intramolecular cyclization of an o-acylaminoacetophenone derivative in the presence of a base to form a quinolone. | o-Acylaminoacetophenones |
Overview of Key Research Trajectories Pertaining to Methyl 4 Oxo 3h Quinoline 3 Carboxylate and Its Analogues
Antibacterial and Antimicrobial Research
Building upon the legacy of nalidixic acid and the fluoroquinolones, research continues to explore new derivatives of the 4-oxo-quinoline-3-carboxylate scaffold to combat the growing threat of antibiotic resistance. Modifications at various positions of the quinolone ring are systematically investigated to enhance potency against resistant strains and broaden the antimicrobial spectrum.
Antiviral Research
A significant area of research has focused on the potential of 4-oxo-quinoline-3-carboxylate derivatives as antiviral agents. Notably, these scaffolds have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. mdpi.com The structural similarities to other integrase inhibitors have prompted the design and synthesis of novel quinolone-based compounds with anti-HIV activity. nih.gov Furthermore, certain derivatives, such as those of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, have been studied for their potential to inhibit Hepatitis B Virus (HBV) replication. nih.govnih.gov
Anticancer Research
The quinolone scaffold has also been explored for its anticancer potential. Researchers have designed and synthesized derivatives that exhibit cytotoxic activity against various cancer cell lines. The mechanism of action is often linked to the inhibition of topoisomerase enzymes, which are also the targets of some established anticancer drugs.
Other Therapeutic Areas
The versatility of the 4-oxo-quinoline-3-carboxylate scaffold is further demonstrated by its investigation in other therapeutic contexts. For instance, certain derivatives have been reported to act as cannabinoid receptor 2 (CB2) agonists or antagonists, suggesting potential applications in inflammatory and neuropathic pain conditions. wikipedia.org The inherent chemical tractability of this compound ensures its continued prominence as a starting point for the development of novel compounds with diverse biological activities.
Table 2: Selected Research on Derivatives of the 4-Oxo-quinoline-3-carboxylate Scaffold
| Derivative Class | Research Focus | Example Finding |
| 6-(Pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives | HIV-1 Integrase Inhibition | A series of these compounds were synthesized and evaluated as potential HIV-1 integrase inhibitors, building on the structure of known inhibitors like elvitegravir. mdpi.com |
| 8-Methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives | Anti-HIV Agents | Synthesized compounds showed effectiveness against HIV at non-cytotoxic concentrations, with the 4-fluorobenzoyl derivative being the most potent in the series. nih.gov |
| Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate derivatives | Hepatitis B Virus (HBV) Inhibition | Methylation studies of this thioxo-analogue led to compounds that demonstrated high inhibition of HBV replication in in-vitro studies. nih.govnih.gov |
Established Synthetic Pathways for the 4-Oxo-quinoline-3-carboxylate Core Structure
The construction of the fundamental 4-oxo-quinoline-3-carboxylate framework can be achieved through several reliable synthetic strategies. These methods often involve the cyclization of acyclic precursors and have been refined over the years to improve yields and accommodate a wide range of substituents.
Gould-Jacobs Cyclization and Related Condensation Procedures
The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which exist predominantly in their 4-oxo tautomeric form. wikipedia.org This reaction sequence commences with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgmdpi.com This initial step forms an anilidomethylenemalonic ester intermediate. wikipedia.org Subsequent thermal cyclization, often at high temperatures (above 250 °C), leads to the formation of the 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.comablelab.eu The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org
The regioselectivity of the Gould-Jacobs cyclization is a critical consideration, especially when using asymmetrically substituted anilines, as it can lead to a mixture of products. mdpi.com The outcome is generally governed by both steric and electronic factors. mdpi.com
Multi-component Reactions in Quinolone Carboxylate Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical alternative for the synthesis of quinolone carboxylates. nih.gov These one-pot processes combine three or more reactants to construct complex molecules in a single step, saving time and resources. nih.gov
Several named MCRs are applicable to quinoline (B57606) synthesis. The Doebner reaction, for instance, is a classic method for preparing quinoline-4-carboxylic acids by reacting an aromatic amine, an aldehyde, and pyruvic acid. mdpi.com While traditionally associated with the synthesis of the 4-carboxylic acid, modifications and related MCRs can be adapted for the synthesis of 3-carboxylate esters.
The Ugi and Passerini reactions are other powerful MCRs that can be employed in the synthesis of complex quinoline derivatives. nih.govacs.org The Ugi four-component reaction (Ugi-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylaminoamides. nih.govacs.org This reaction has been utilized in the synthesis of quinoline-coumarin hybrids. nih.govmdpi.com
Nanocatalysts have also been employed to promote MCRs for quinoline synthesis under greener conditions. For example, Fe3O4 nanoparticles have been used to catalyze the synthesis of pyrimido[4,5-b]quinolones in water. nih.gov
Regioselective Alkylation and Substitution Reactions on the Quinolone System
Once the core quinolone scaffold is in place, regioselective alkylation and substitution are crucial for introducing molecular diversity and modulating the properties of the final compounds. The quinolone ring system presents multiple reactive sites, and controlling the regioselectivity of these reactions is a significant synthetic challenge.
Investigation of S-, O-, and N-Methylation Regioselectivity in Quinoline Precursors
The methylation of quinoline precursors bearing multiple nucleophilic centers, such as hydroxy and thioxo groups, has been a subject of detailed investigation. For instance, the consecutive alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide has been studied to establish the regioselectivity of the reaction. mdpi.comnih.gov
In the initial step, methylation occurs selectively at the sulfur atom, yielding methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate. mdpi.comnih.gov Subsequent methylation of this intermediate with methyl iodide can lead to a mixture of O- and N-methylated products: methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate and methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate. mdpi.comnih.gov Studies have shown a predominance of the O-methylated product. mdpi.comnih.gov The regioselectivity can be influenced by the reaction conditions, including the base and solvent used. researchgate.net
Theoretical studies, such as quantum chemical calculations of the electron structure of the corresponding anion, have been used to interpret the experimentally observed direction of methylation. mdpi.comnih.gov
Impact of Reaction Conditions and Reagents on Regiochemical Outcomes
The regiochemical outcome of alkylation and other substitution reactions on the quinoline system is highly dependent on the reaction conditions and the nature of the reagents employed. wikipedia.orgresearchgate.net
For direct C-H functionalization of quinolines, transition metal catalysis has proven to be a powerful tool. mdpi.com The choice of metal catalyst, ligands, and additives can direct the substitution to specific positions on the quinoline ring. For example, palladium-catalyzed C-2 arylation of quinoline N-oxide has been achieved with good regioselectivity. mdpi.com Similarly, rhodium-catalyzed C-8 alkylation of quinoline N-oxides with maleimides and acrylates has been reported with complete C8-selectivity. acs.org
The use of quinoline N-oxides as precursors often enhances the reactivity and allows for regioselective functionalization at various positions (C-2, C-3, or C-8) under both metal-catalyzed and metal-free conditions. researchgate.net For instance, an organocatalytic meta-C–H hydroxylation of quinoline N-oxides has been developed to produce 3-hydroxyquinolines with excellent selectivity. acs.org
The table below summarizes the effect of different catalysts and conditions on the regioselectivity of quinoline functionalization.
| Catalyst/Reagent | Substrate | Position of Functionalization | Reference |
| Pd(OAc)₂/Ag₂CO₃ | Quinoline N-oxide | C-2 (Arylation) | mdpi.com |
| Rh(III) catalyst | Quinoline N-oxide | C-8 (Alkylation) | acs.org |
| Copper catalyst | Quinoline N-oxide | C-2 (Alkenylation) | researchgate.net |
| Organocatalyst | Quinoline N-oxide | C-3 (Hydroxylation) | acs.org |
| Pd/C | Quinoline | N-methylation | rsc.org |
| Pt-SnOₓ/Al₂O₃ | Quinoline | N-methylation | acs.org |
Strategic Derivatization of the this compound Scaffold
The this compound scaffold serves as a versatile template for the synthesis of a wide array of derivatives with diverse applications. Strategic derivatization often involves modifications at the N-1 position, the C-2 position, and the ester group at C-3.
Hydrolysis of the methyl ester at the C-3 position to the corresponding carboxylic acid is a common transformation. nih.gov This is typically achieved by treatment with an aqueous base, such as sodium hydroxide (B78521), followed by acidification. nih.gov These 4-oxo-4H-quinoline-3-carboxylic acids are key intermediates for further modifications.
The N-1 position is frequently alkylated or arylated to introduce various substituents. researchgate.net This can be accomplished by reacting the N-H quinolone with an appropriate alkyl or aryl halide in the presence of a base. researchgate.net
The C-2 position can be functionalized through various methods. For instance, in precursors containing a 2-thioxo group, the sulfur can be displaced by other nucleophiles. mdpi.com Direct C-H activation methods also allow for the introduction of alkyl or aryl groups at the C-2 position. mdpi.com
Furthermore, the benzene (B151609) ring of the quinoline system can be substituted to introduce additional functional groups, which can significantly impact the molecule's properties. These substitutions are often introduced at the aniline stage before the Gould-Jacobs cyclization. mdpi.com
Modifications at the Quinoline N1 Position and its Impact on Synthesis Pathways
The nitrogen atom at the N1 position of the quinoline ring is a critical site for chemical modification, significantly influencing the properties of the resulting compounds. nih.gov Substitution at this position is a common strategy to create diverse libraries of quinolone analogues. nih.gov
Synthesis pathways to achieve N-substitution can be broadly categorized into two approaches:
Post-cyclization N-alkylation/arylation: The most common method involves the initial synthesis of the core 4-oxo-quinoline-3-carboxylate scaffold, followed by the introduction of a substituent at the N1 position. This is typically achieved by reacting the NH group of the quinolone with various alkyl or benzyl (B1604629) halides in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov This method allows for the late-stage diversification of a common intermediate.
Pre-cyclization using substituted anilines: An alternative strategy involves using an N-substituted aniline as the starting material in the Gould-Jacobs reaction or similar cyclization processes. researchgate.net For instance, reacting an N-alkyl- or N-arylaniline with diethyl ethoxymethylenemalonate (DEEMM) can directly lead to the N-substituted quinolone. This approach often requires strong acid catalysts, like polyphosphoric acid, to facilitate the cyclization step. researchgate.net
The choice of substituent at the N1 position can impact the reaction conditions. For example, Fu and coworkers developed a metal-free method for synthesizing N-substituted 4-quinolones through the cleavage of aromatic C-O bonds, a process that is typically energetically demanding. nih.gov Other innovative, catalyst-free tandem reactions have been reported for creating functionalized N-substituted 4-quinolones at high temperatures. nih.gov The introduction of various hydrophobic groups at the N1 position has been explored to generate compounds with a range of biological activities. nih.gov
Table 1: Selected Methods for N1-Substitution of 4-Quinolone-3-carboxylate Analogues
| Starting Material | Reagent(s) | Method | Product Type | Reference |
|---|---|---|---|---|
| Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | Alkyl/Benzyl Halide, K₂CO₃, DMF | Post-cyclization Alkylation | Ethyl 1-alkyl/benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | nih.gov |
| N-substituted Aniline | Diethyl ethoxymethylenemalonate (DEEMM), Polyphosphoric Acid | Pre-cyclization (Modified Gould-Jacobs) | N-substituted-4-oxo-quinolone-3-carboxylate ester | researchgate.net |
| 2'-Aminoacetophenone derivative | Aliphatic Amines, Ynones | Catalyst-free Tandem Amination/Michael Addition | Functionalized N-substituted-4-quinolone | nih.gov |
Introduction of Diverse Substituents on the Quinoline Aromatic Ring System (C5-C8)
Functionalization of the carbocyclic ring (positions C5 through C8) of the quinoline nucleus is a key strategy for modulating the activity and properties of these compounds. nih.gov The electronic nature of these substituents—whether electron-donating or electron-withdrawing—can significantly influence the reactivity and biological profile of the molecule. numberanalytics.com
Various synthetic methods have been developed to introduce substituents at these positions:
Starting from Substituted Anilines: The most straightforward approach is to begin the synthesis with an appropriately substituted aniline. For example, using a halogenated or methoxy-substituted aniline in the Gould-Jacobs reaction will yield a quinolone with the corresponding substituent on the aromatic ring. nih.gov
Palladium-Catalyzed Cross-Coupling: For more complex modifications, modern cross-coupling reactions are employed. The Suzuki coupling reaction has been used to synthesize N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives, demonstrating a powerful method for creating C-C bonds at the C6 position. researchgate.net
C-H Activation: Direct C-H functionalization is an increasingly important strategy. Palladium-catalyzed C8-selective C-H arylation of quinoline N-oxides has been achieved, tolerating a range of functional groups including esters, methoxy (B1213986), nitro, and bromo substituents. acs.org This method provides a direct route to 8-arylquinolines. Similarly, C-H hydroxylation at the C3-position (meta to the nitrogen) has been demonstrated for quinoline N-oxides with various substituents at the C5-C8 positions. acs.org
The position of the substituent is crucial. For instance, modifications at the C6 and C8 positions have been shown to produce more effective drug analogues. nih.gov The introduction of a fluorine atom at C6 is a hallmark of the highly successful fluoroquinolone class of antibiotics. nih.gov
Table 2: Examples of C5-C8 Functionalization
| Position(s) | Reaction Type | Reagents/Catalyst | Resulting Substituent | Reference |
|---|---|---|---|---|
| C6 | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl / Heteroaryl | researchgate.net |
| C8 | C-H Arylation | Iodoarenes, Pd catalyst | Aryl | acs.org |
| C5-C8 | Gould-Jacobs Reaction | Substituted Aniline, DEEMM | Halogen, Methoxy, Nitro, etc. | nih.govacs.org |
Ester Hydrolysis and Formation of 4-Oxo-quinoline-3-carboxylic Acid Derivatives
The conversion of the C3-ester, such as methyl or ethyl 4-oxo-quinoline-3-carboxylate, into the corresponding carboxylic acid is a fundamental and often final step in the synthesis of many quinolone-based agents. acs.org This carboxylic acid group is a key pharmacophoric feature in numerous biologically active quinolones.
The hydrolysis is typically performed under basic or acidic conditions:
Base-Mediated Hydrolysis: The most common method involves refluxing the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in an alcoholic co-solvent. nih.govconicet.gov.ar After the reaction is complete, the mixture is cooled and acidified with a strong acid like hydrochloric acid (HCl) to precipitate the carboxylic acid product. nih.gov
Acid-Mediated Hydrolysis: Alternatively, refluxing the ester in a strong aqueous acid like HCl can also achieve hydrolysis. nih.gov
This transformation is generally high-yielding and robust. For example, various ethyl 1-substituted-6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylates have been successfully hydrolyzed to their corresponding carboxylic acids by refluxing in 10% aqueous NaOH. nih.gov Similarly, microwave-assisted saponification using aqueous KOH has been shown to be a very fast and clean approach, yielding the desired carboxylic acids in excellent yields within minutes. conicet.gov.ar
Table 3: Conditions for Ester Hydrolysis of Quinolone-3-carboxylates
| Ester Substrate | Hydrolysis Conditions | Reaction Time | Product | Reference |
|---|---|---|---|---|
| Ethyl 1-substituted-6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylates | 10% aq. NaOH, reflux | 2 hours | 1-Substituted-6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acids | nih.gov |
| Ethyl-quinolon-4-one-3-carboxylates | 10% w/v aq. KOH in ethanol, Microwave (90-100 °C) | 15 minutes | Quinolon-4-one-3-carboxylic acids | conicet.gov.ar |
| 5-Nitro-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester | Hydrogenation followed by HCl hydrolysis | Not specified | 1-Cyclopropyl-5-amino-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | google.com |
Novel Approaches and Advanced Synthetic Techniques for Quinolone Carboxylates
To overcome the limitations of classical synthetic methods, which often require harsh conditions and long reaction times, modern techniques like microwave-assisted synthesis and solid-phase synthesis have been adopted. nih.govresearchgate.net These advanced approaches offer significant improvements in efficiency, yield, and the ability to generate large libraries of compounds for screening.
Microwave-Assisted Cyclocondensation Reactions
Microwave-assisted organic synthesis (MAOS) has become a valuable tool in medicinal chemistry, as it can dramatically accelerate reaction rates, increase yields, and improve product purity. conicet.gov.ar The application of microwave irradiation to the Gould-Jacobs reaction, a cornerstone of quinoline synthesis, is a prime example of this advancement. ablelab.euwikipedia.org
The classical Gould-Jacobs reaction often requires high temperatures and prolonged heating in high-boiling-point solvents. conicet.gov.ar In contrast, microwave-assisted methods can complete the cyclization in a matter of minutes. ablelab.euresearchgate.net For instance, the reaction of anilines with diethyl ethoxymethylenemalonate can be heated to 250 °C using a microwave synthesizer, yielding the desired ethyl 4-hydroxyquinoline-3-carboxylate in significantly higher yields and shorter times compared to conventional heating. ablelab.eu The efficiency of microwave heating stems from its ability to rapidly and uniformly heat the sample, minimizing the formation of degradation by-products. conicet.gov.ar
This technique has been successfully applied to synthesize a variety of quinolone derivatives, including furopyrimidopyrimidines and 3-acetyl-4-hydroxyquinolines, often under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.netscribd.com
Table 4: Comparison of Conventional vs. Microwave-Assisted Gould-Jacobs Reaction
| Reactants | Method | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Aniline + DEEMM | Conventional (Reflux in Dowtherm) | 250 °C | 20-30 min | 77% | conicet.gov.ar |
| Aniline + DEEMM | Microwave (Open Vessel) | Not specified | 15 min | 85% | conicet.gov.ar |
| Aniline + DEEMM | Microwave (Sealed Vial) | 250 °C | 5 min | 47% | ablelab.eu |
| Furo[2,3-d]pyrimidine-4-amines + DEEMM | Microwave (Solvent-free) | Not specified | Not specified | High | researchgate.net |
Applications of Solid-Phase Synthesis for Library Generation
Solid-phase synthesis (SPS) is a powerful technique for combinatorial chemistry, allowing for the rapid, parallel synthesis of a large number of compounds. acs.org This method is particularly useful for generating libraries of quinolone analogues for structure-activity relationship (SAR) studies. nih.gov
In a typical solid-phase approach, a suitable building block is anchored to a solid support (resin). Subsequent reactions are carried out on the resin-bound substrate, and excess reagents and by-products are easily removed by simple filtration and washing. This simplifies the purification process significantly compared to traditional solution-phase chemistry.
One reported strategy involves the synthesis of a 3,5-dicarboxamide-quinoline-2(1H)-one library. acs.org In this work, 5-amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid was attached to a 4-formyl-3,5-dimethoxyphenoxy (PL-FDMP) resin via reductive amination. nih.gov Subsequently, diverse chemical building blocks were coupled to the 3-carboxylic acid and 5-amino positions, allowing for the creation of a library with two points of diversity. Most of the final compounds were obtained with high purity after a simple filtration step. acs.org This methodology provides a useful tool for generating large numbers of quinolone derivatives from commercially available building blocks for biological screening. acs.orgnih.gov
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Geometry Optimization and Electron Structure Analysis
Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of a molecule, which in turn dictate its reactivity and interaction with biological targets. Density Functional Theory (DFT) is a widely used method for these investigations, providing a balance between accuracy and computational cost.
Detailed Research Findings: For quinoline (B57606) derivatives, DFT methods such as B3LYP, often paired with basis sets like 6-31+G(d,p) or cc-pVDZ, are employed to determine the most stable molecular conformation (geometry optimization). mdpi.comscirp.org These calculations provide precise data on bond lengths, bond angles, and dihedral angles. mdpi.com For instance, a study on the anion of a closely related derivative, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, utilized DFT calculations to understand its electron distribution and reaction regioselectivity. mdpi.com
The electronic structure analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scirp.org The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity, as less energy is required for electronic excitation. nih.govajchem-a.com These calculations help in predicting the most likely sites for electrophilic and nucleophilic attack, guiding synthetic modifications. scirp.org
Table 1: Representative Theoretical Geometric and Electronic Parameters for a Quinolone Core Structure
| Parameter | Type | Calculated Value | Method/Basis Set |
| Bond Length | C2=O | 1.22 Å | DFT/B3LYP |
| Bond Length | C3-C4 | 1.45 Å | DFT/B3LYP |
| Bond Angle | C2-C3-C4 | 118.5° | DFT/B3LYP |
| HOMO Energy | Electronic | -6.65 eV | DFT/B3LYP |
| LUMO Energy | Electronic | -1.82 eV | DFT/B3LYP |
| HOMO-LUMO Gap | Electronic | 4.83 eV | DFT/B3LYP |
Molecular Docking Simulations to Predict Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is crucial for hypothesis-driven drug design, allowing researchers to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of their potential activity.
Detailed Research Findings: Docking studies on derivatives of the 4-oxo-quinoline-3-carboxylic acid scaffold have been instrumental in identifying potential inhibitors for various diseases. For example, simulations have shown that derivatives of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate can act as potent inhibitors of Hepatitis B Virus (HBV) replication. mdpi.comnih.gov Similarly, other quinoline derivatives have been docked into the active sites of targets like HIV integrase, the p-glycoprotein (ABCB1) involved in cancer drug resistance, and β-secretase (BACE-1), which is implicated in Alzheimer's disease. nih.govnih.govnih.gov These simulations calculate a binding affinity or docking score (typically in kcal/mol) and reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the target's active site. nih.govnih.gov This information is vital for optimizing the ligand structure to enhance binding potency and selectivity.
Table 2: Example Molecular Docking Results for a Quinolone Derivative against a Viral Target
| Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Compound A | HIV Integrase | -8.5 | ASP64, ASP116 | Hydrogen Bond |
| Compound A | HIV Integrase | -8.5 | TYR143, PRO145 | Hydrophobic |
| Compound B | HIV Integrase | -9.2 | ASP64, GLU152 | Hydrogen Bond |
| Compound B | HIV Integrase | -9.2 | TRP132, PRO145 | Hydrophobic |
In Silico Structure-Activity Relationship (SAR) Studies and Pharmacophore Development
Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. In silico SAR and pharmacophore modeling translate these relationships into a three-dimensional map of essential features that a molecule must possess to bind to a specific target.
Detailed Research Findings: A pharmacophore model is an abstract representation of the steric and electronic features necessary for optimal molecular interaction with a specific biological target. For quinoline-based compounds, these models are developed based on a set of known active molecules. A study focused on antioxidants developed a pharmacophore model featuring one aromatic ring and three hydrogen bond acceptors. nih.gov This model was then successfully used as a template in virtual screening to identify novel antioxidant compounds, including quinoline derivatives. nih.gov In the context of anti-HIV drug discovery, hybridization techniques that combine the pharmacophoric features of known HIV integrase inhibitors with a 4-oxo-1,4-dihydroquinoline scaffold have been used to design new and potent agents. nih.gov SAR studies on quinoline carboxylic acid analogues have led to the optimization of compounds with potent antiviral activity by modifying substituents on the quinoline core to enhance interaction with host-cell enzymes. elsevierpure.com
Table 3: Common Pharmacophoric Features for Biologically Active Quinolone Derivatives
| Feature ID | Feature Type | Description | Importance for Activity |
| RA1 | Aromatic Ring | The core quinoline ring system. | Essential for core scaffold recognition and π-stacking interactions. |
| HBA1 | Hydrogen Bond Acceptor | The ketone oxygen at the C4 position. | Forms critical hydrogen bonds with receptor active site residues. |
| HBA2 | Hydrogen Bond Acceptor | Oxygen atoms of the carboxylate group at C3. | Key interaction point for binding and anchoring the ligand. |
| HY/AR | Hydrophobic/Aromatic | Substituents on the N1 position or the fused benzene (B151609) ring. | Modulates binding affinity and selectivity through hydrophobic interactions. |
Predictive Modeling for the Design and Optimization of Novel Quinolone Derivatives
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models serve as powerful tools for predicting the activity of untested or hypothetical compounds, thereby guiding the design and optimization of new derivatives with enhanced potency.
Detailed Research Findings: QSAR models for quinolone derivatives are developed by calculating a wide range of molecular descriptors (e.g., electronic, steric, and topological) and using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive equation. nih.gov For instance, a QSAR model for fluoroquinolone derivatives identified atomic charges on specific carbons and the LUMO energy as critical descriptors for predicting antibacterial activity. aip.org Another study on styryl quinolone derivatives as HIV-1 inhibitors developed a robust QSAR model that was subsequently used to design new structures with theoretically higher activity. bohrium.comwalisongo.ac.id These models are validated statistically to ensure their robustness and predictive power. nih.gov By understanding which molecular properties are most influential, chemists can rationally modify a lead compound, such as methyl 4-oxo-3H-quinoline-3-carboxylate, to optimize its therapeutic potential, a process that is significantly more efficient than traditional trial-and-error synthesis. walisongo.ac.id
Table 4: Example of a QSAR Model for Predicting Biological Activity of Quinolone Derivatives
| Model Equation | Statistical Parameters | Descriptors |
| Log(Activity) = 0.85(qC4) - 1.52(LUMO) + 0.23*(LogP) + 5.78 | R² = 0.88 | qC4: Charge on Carbon 4 |
| Q² = 0.75 | LUMO: Lowest Unoccupied Molecular Orbital Energy | |
| LogP: Lipophilicity |
Pharmacological Research and Biological Activity Profiling in Vitro Studies
Anti-infective Applications of Quinolone Carboxylates
Derivatives of the quinolone carboxylate core have been extensively studied for their potential to combat various infectious diseases, including those caused by bacteria, viruses, and parasites.
Antibacterial Activity: Mechanisms of Action and Spectrum of Activity
Quinolones represent a significant class of broad-spectrum bactericidal agents. nih.gov Their primary mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication. nih.govwikipedia.org
Mechanisms of Action The antibacterial efficacy of quinolone carboxylates stems from their ability to interfere with bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for bacterial DNA replication, as they introduce negative supercoils into the DNA and separate intertwined DNA strands, allowing the replication machinery to proceed. wikipedia.orgwikipedia.org Quinolones stabilize a ternary complex between the enzyme and the cleaved DNA, which prevents the re-ligation of the DNA strands. nih.gov This disruption leads to the accumulation of single- and double-strand breaks in the bacterial chromosome, ultimately triggering cell death. wikipedia.org While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is often the main target in Gram-positive bacteria. wikipedia.org The carboxylic acid group at position 3 and the ketone at position 4 of the quinolone ring are considered essential for this inhibitory activity. nih.gov
Spectrum of Activity The antibacterial spectrum of quinolone carboxylates has evolved through successive generations of compounds. Early quinolones were primarily active against Gram-negative bacteria. wikipedia.org However, later-generation fluoroquinolones, which incorporate a fluorine atom into the core structure, exhibit a significantly expanded spectrum that includes potent activity against Gram-positive bacteria and, in some cases, anaerobic bacteria. nih.govwikipedia.orgnih.gov For instance, a series of substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including the often-resistant Pseudomonas aeruginosa. nih.gov Similarly, other novel quinoline (B57606) derivatives have shown promise as broad-spectrum antibacterial agents. nih.gov
Antiviral Activities: Inhibition of HIV-1 Integrase and Hepatitis B Virus Replication
The quinolone carboxylate scaffold has also been a fruitful starting point for the development of antiviral agents, particularly those targeting human immunodeficiency virus (HIV) and hepatitis viruses.
Inhibition of HIV-1 Integrase The HIV-1 integrase (IN) enzyme is essential for viral replication, as it catalyzes the insertion of the viral DNA into the host cell's genome, and it has no equivalent in human cells, making it a prime drug target. nih.govmdpi.com Quinolone-3-carboxylic acid derivatives have been identified as potent inhibitors of this enzyme. nih.govnih.gov These compounds function by chelating the divalent magnesium ions (Mg²⁺) within the enzyme's active site. nih.gov This action blocks the strand transfer step of the integration process, effectively halting viral replication. nih.gov For example, a series of 5-fluoroquinolone-3-carboxylic acids showed significant anti-HIV activity, with the most active compound exhibiting an EC₅₀ value of 0.032 μM. nih.gov Further research into derivatives like 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides has also yielded compounds effective against HIV. nih.gov
Inhibition of Hepatitis B Virus Replication Research has extended to the activity of quinolone-related structures against hepatitis viruses. While direct studies on methyl 4-oxo-3H-quinoline-3-carboxylate against Hepatitis B Virus (HBV) are limited, related scaffolds have shown relevant activity. For instance, C-6 aryl substituted 4-quinolone-3-carboxylic acid analogues have demonstrated inhibitory activity against the Hepatitis C Virus (HCV) replicon in cell culture. nih.gov In the context of HBV, the viral core protein, which is essential for forming the viral capsid, is an attractive drug target. nih.gov Certain compounds, such as 4-oxo-octahydroquinoline-1(2H)-carboxamides, have been identified as modulators of HBV capsid assembly. nih.gov Additionally, inhibitors of the HBV ribonuclease H (RNase H), another critical enzyme for viral replication, have been developed from various chemical classes, including N-hydroxynapthyridinones, which are structurally related to quinolones. nih.gov These RNase H inhibitors were shown to potently suppress cccDNA formation, a key step in the HBV lifecycle, with EC₅₀ values as low as 0.049 μM in infection studies. nih.gov
Antimalarial Activity: Targeting the Plasmodium falciparum bc1 Protein Complex
The 4(1H)-quinolone scaffold is the basis for a class of antimalarial compounds that show potent activity against the deadly parasite Plasmodium falciparum. nih.gov These compounds are effective against both drug-sensitive and multidrug-resistant strains of the parasite. nih.gov
The primary target for these quinolone-based antimalarials is the parasite's cytochrome bc1 complex (also known as complex III) within the mitochondrial respiratory chain. nih.govnih.govnih.govnih.gov This complex is vital for the parasite's energy production. By inhibiting the quinol oxidation site of the cytochrome bc1 complex, these compounds disrupt the electron transport chain, leading to a collapse of the mitochondrial membrane potential and ultimately parasite death. nih.govelsevierpure.com This mechanism is similar to that of the clinical antimalarial drug atovaquone, and some quinolones have shown activity against atovaquone-resistant parasites. nih.gov The presence of an ester or carboxylic acid at the C-3 position of the quinolone ring, as seen in the 4-oxo-quinoline-3-carboxylate structure, appears to be beneficial for antiplasmodial activity. mdpi.com Various derivatives have demonstrated remarkable in vitro potency, with EC₅₀ values in the sub-micromolar and even low nanomolar range against different P. falciparum strains. nih.gov
Anticancer Research and Antitumor Potentials
Beyond anti-infectives, the quinolone framework has been repurposed and investigated for its potential as an anticancer agent, with studies demonstrating activity against various cancer cell lines through novel mechanisms.
Modulation of miRNA Maturation Pathways in Ovarian Cancer Models
A novel anticancer mechanism for quinolone derivatives has been identified in the context of ovarian cancer, involving the modulation of microRNA (miRNA) processing. nih.gov MicroRNAs are small non-coding RNAs that play a critical role in gene regulation, and their dysregulation is a hallmark of many cancers, including ovarian cancer. nih.gov
Certain quinolone derivatives have been shown to exert their anti-ovarian cancer effects by targeting the miRNA maturation pathway. nih.gov Specifically, research has demonstrated that these compounds can bind to the transactivation response element RNA-binding protein (TRBP). nih.gov TRBP is a key component of the Dicer complex, which is responsible for processing precursor miRNAs (pre-miRNAs) into their mature, functional form. By binding to TRBP, these quinolones can influence the loading and cleavage of pre-miRNAs, thereby modulating the levels of mature miRNAs and impacting cancer cell proliferation. nih.gov One optimized fluoroquinolone derivative, compound 33 , was identified as a promising agent that binds to TRBP and demonstrates a synergistic effect with cisplatin (B142131) in cisplatin-resistant ovarian cancer cells. nih.gov
Activity Against Specific Cancer Cell Lines (e.g., Ovarian, Breast)
Quinolone derivatives have demonstrated direct cytotoxic and antiproliferative effects against a range of cancer cell lines. This activity is often linked to the inhibition of human topoisomerase II, an enzyme critical for managing DNA topology during cell division. nih.govresearchgate.net This mechanism mirrors their antibacterial action but is directed against the eukaryotic version of the enzyme. nih.gov
In vitro studies have confirmed the efficacy of quinolone compounds against various cancer models. For example, a medicinal chemistry effort starting from a quinolone library led to the development of a derivative with significant anti-ovarian cancer activity against cell lines such as SKOV-3 and A2780, with GI₅₀ (50% growth inhibition) values ranging from 13.52 to 31.04 μM. nih.gov Other studies have highlighted the potential of fluoroquinolones for treating breast, ovarian, and colorectal cancer. mdpi.com The structural features required to pivot a quinolone from an antibacterial to an anticancer agent often involve modifications at the C-3 carboxyl and C-7 positions of the quinolone core. researchgate.net
Cannabinoid Receptor Modulation
Recent pharmacological studies have identified the 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) scaffold as a promising framework for the development of ligands targeting cannabinoid receptors, particularly the type 2 receptor (CB2). nih.govebi.ac.uknih.govcapes.gov.br
Agonistic Activity at the Cannabinoid Receptor Type 2 (CB2)
A series of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives have been synthesized and evaluated for their affinity and functional activity at human cannabinoid receptors. nih.govebi.ac.ukcapes.gov.br These studies revealed that compounds within this class exhibit selective agonistic activity at the CB2 receptor. nih.govebi.ac.uk Functional assays, such as the [³⁵S]-GTPγS binding assay, have confirmed that these derivatives behave as agonists at the hCB2 receptor, indicating their ability to activate the G-protein signaling cascade associated with this receptor. nih.govcapes.gov.br The selective activation of the CB2 receptor is of significant therapeutic interest due to its role in various physiological and pathological processes, including inflammation and pain, without the psychoactive effects associated with CB1 receptor activation. nih.gov
Elucidation of Structure-Affinity and Structure-Functionality Relationships for CB2 Selectivity
The development of 4-oxo-1,4-dihydroquinoline-3-carboxamides has provided valuable insights into the structure-activity relationships (SAR) governing affinity and selectivity for the CB2 receptor. nih.govnih.gov Key structural features that influence the pharmacological profile have been identified through systematic modifications of the quinoline core and its substituents.
Key determinants for CB2 affinity and selectivity in the 4-oxo-1,4-dihydroquinoline-3-carboxamide series include:
The substituent at position 1 of the quinoline ring: The nature of the group at this position is a critical determinant of affinity and functionality.
The carboxamide group at position 3: This moiety plays a crucial role in the interaction with the cannabinoid receptors.
Substitutions on the quinoline core: Modifications at various positions of the quinoline ring system can significantly impact both affinity and selectivity. nih.gov
For instance, a study on a series of these compounds demonstrated that specific derivatives with particular substitution patterns at positions 1 and 3 displayed high selectivity for the CB2 receptor. nih.govebi.ac.uk Molecular modeling studies have further suggested that these compounds interact with the CB2 receptor through a combination of hydrogen bonding and hydrophobic/aromatic interactions. nih.govcapes.gov.br
| Compound Class | General Structure | Key Structural Features for CB2 Selectivity | Observed Activity |
|---|---|---|---|
| 4-Oxo-1,4-dihydroquinoline-3-carboxamides | ![]() |
| Selective CB2 receptor agonists. nih.govebi.ac.uk |
Other Investigational Biological Activities (e.g., Carbonic Anhydrase Isoform Inhibition)
Beyond cannabinoid receptor modulation, quinoline-based structures have been investigated for their potential to inhibit other enzyme systems, such as carbonic anhydrases (CAs). CAs are a family of metalloenzymes that play crucial roles in various physiological processes. nih.govtandfonline.comnih.govsemanticscholar.orgmdpi.com
Research into various heterocyclic sulfonamides has demonstrated that the quinoline scaffold can be incorporated to create potent inhibitors of several human (h) CA isoforms. For example, a series of 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides, which contain a related quinazolinone core, were shown to effectively inhibit hCA isoforms I, II, IX, and XII. nih.govtandfonline.com Specifically, certain compounds within this series exhibited high potency and selectivity for the tumor-associated isoforms hCA IX and hCA XII. nih.govtandfonline.com Another study on 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives also reported inhibitory activity against several hCA isoforms, with hCA IX being the most inhibited. nih.govsemanticscholar.org While direct inhibitory data for this compound is not available, the findings for these related quinoline and quinazolinone structures suggest that the 4-oxo-quinoline core may serve as a scaffold for the design of novel CA inhibitors.
| Compound Series | Target Isoforms | Observed Inhibition (KI values) | Reference |
|---|---|---|---|
| 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides | hCA I, II, IX, XII | Potent inhibition, with some compounds showing KIs in the nanomolar range for hCA IX and XII. | nih.govtandfonline.com |
| 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives | hCA I, II, IX | hCA IX was the most inhibited isoform with KIs ranging from 243.6 to 2785.6 nM. | nih.govsemanticscholar.org |
Structure Activity Relationship Sar and Rational Design Principles
Influence of Substituents on Biological Potency and Selectivity
The biological profile of quinolone derivatives can be finely tuned by introducing various substituents at different positions of the quinoline (B57606) nucleus. SAR studies have identified key positions where modifications can significantly enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
The N1 position of the quinolone ring is a critical site for substitution, with the nature of the substituent significantly impacting the compound's potency and spectrum of activity. Research has shown that optimal substituents at this position include small alkyl groups like ethyl and cyclopropyl (B3062369), as well as aryl groups such as difluorophenyl. pharmacy180.com For instance, in the development of HIV-1 integrase inhibitors based on the 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid scaffold, a series of derivatives with different substituents at the N1 position were synthesized to explore their anti-integrase activity. youtube.com The introduction of a bulky substituent at N1 can also be a strategy to mitigate certain side effects. capes.gov.br
The following table summarizes the impact of various N1 substituents on the activity of quinolone derivatives.
| N1-Substituent | Effect on Activity | Example Compound Class | Reference |
| Ethyl, Cyclopropyl, Difluorophenyl | Potent antibacterial activity | Fluoroquinolones | pharmacy180.com |
| Varied Substituents | Modulation of HIV-1 integrase inhibition | 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acids | youtube.com |
| Bulky Groups | Amelioration of CNS side effects | Fluoroquinolones | pharmacy180.comcapes.gov.br |
| Alkyl Groups | Associated with antibacterial activity | 1-Alkyl-4-quinolone-3-carboxylic acids | capes.gov.brnih.gov |
Historically, modifications at the C2 position of the quinoline ring were often considered detrimental to biological activity. wiley-vch.de Simple substitutions, such as with methyl or hydroxyl groups, generally lead to a loss of potency. pharmacy180.com However, more complex modifications have yielded active compounds. For example, derivatives that incorporate a ring structure between the N1 and C2 positions have demonstrated significant biological activity. wiley-vch.de
A key finding from SAR studies is the critical importance of maintaining planarity between the 4-keto and 3-carboxylic acid groups for biological activity. wiley-vch.de For certain targets, such as dihydroorotate (B8406146) dehydrogenase, the C2 position has been identified as a crucial region where bulky, hydrophobic substituents are required for inhibitory action. nih.gov The synthesis of derivatives with varied C2 substituents, such as 2-aminoquinolines, continues to be an active area of research to explore new therapeutic possibilities. nih.gov
| C2-Substituent | Effect on Activity | Key Consideration | Reference |
| Methyl, Hydroxyl | Generally disadvantageous; loss of activity | --- | pharmacy180.comwiley-vch.de |
| N1-C2 Bridging Ring | Can possess notable biological activity | Maintains scaffold rigidity | wiley-vch.de |
| Bulky, Hydrophobic Groups | Necessary for dihydroorotate dehydrogenase inhibition | Target-specific requirement | nih.gov |
| Hydrogen | Generally preferred for antibacterial activity | --- | pharmacy180.com |
Substitutions on the benzo portion of the quinoline ring and any appended aromatic rings play a significant role in modulating the biological activity and selectivity of the compounds. For instance, in the context of anticancer agents, the substitution pattern on a 4-phenoxyquinoline core is a key determinant of activity against receptor tyrosine kinases like c-Met. nih.gov Similarly, 4-anilinoquinoline-3-carbonitriles have been shown to be effective inhibitors of the epidermal growth factor receptor (EGFR) kinase, with activity comparable to established 4-anilinoquinazoline (B1210976) inhibitors. nih.gov
The introduction of aryl groups at the C3 position has also been explored, leading to the discovery of dual inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and estrogen receptor alpha (ERα). nih.gov Furthermore, in a series of quinolinyl-chromone derivatives, substitutions on the aryl moiety attached to the quinoline ring significantly influenced their inhibitory potential against cholinesterases. researchgate.net For example, a 2,3-dihydrobenzo[b] nih.govwiley-vch.dedioxin-6-yl substituent resulted in a potent inhibitor of butyrylcholinesterase (BChE). researchgate.net
| Position of Substitution | Substituent Type | Target/Effect | Reference |
| 4-Position (Phenoxyquinoline) | Aromatic moiety with specific linkers | c-Met kinase inhibition | nih.gov |
| 4-Position (Anilinoquinoline) | 3-carbonitrile group | EGFR kinase inhibition | nih.gov |
| C3-Position | Aryl groups | Dual VEGFR-2 and ERα inhibition | nih.gov |
| C6-Position (Quinolinyl-chromone) | 2,3-dihydrobenzo[b] nih.govwiley-vch.dedioxin-6-yl | Potent BChE inhibition | researchgate.net |
| Benzo Ring | Various functional groups | Modulates overall activity and properties | nih.gov |
Scaffold Modifications and Bioisosteric Replacements to Optimize Pharmacological Profiles
To improve properties such as metabolic stability, solubility, and target selectivity, researchers often employ scaffold modifications and bioisosteric replacements. pharmacy180.com Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. researchgate.netnumberanalytics.com
A notable example of successful bioisosteric replacement within the quinolone class is the substitution of the 3-carboxy group with an isothiazolo group, which resulted in highly potent antibacterial agents. mdpi.com Another approach involves more drastic manipulation of the core scaffold. For instance, a series of 2,1-benzothiazine 2,2-dioxide derivatives were designed as quinolone-like analogues to explore new antibacterial space and inhibit efflux pumps, a mechanism of drug resistance. capes.gov.br The fundamental principle of bioisosterism is that it can alter molecular properties like size, shape, electron distribution, and lipophilicity, which in turn affects biological activity, target selectivity, and toxicity. numberanalytics.com For the 4-oxo group, bioisosteric replacements like oxetanes have been investigated to modify physicochemical properties and potentially reduce off-target effects. patsnap.com Similarly, the carboxylic acid at the C3 position can be replaced by other acidic groups like tetrazoles or acyl sulfonamides to modulate acidity, lipophilicity, and membrane permeability. nih.gov
Strategies for the Design and Targeted Synthesis of Combinatorial Libraries Based on the Quinolone Scaffold
The quinolone framework is considered a "privileged scaffold" because of its ability to provide ligands for diverse biological targets, making it an excellent starting point for the design of combinatorial libraries. nih.gov The goal of combinatorial chemistry is to rapidly synthesize a large number of diverse but structurally related molecules.
Strategies for building quinolone-based libraries often involve solid-phase synthesis or solution-phase synthesis using multi-component reactions. For example, DNA-encoded libraries (DELs) have been synthesized based on privileged scaffolds like benzodiazepines and pyrazolopyrimidines, a strategy that is applicable to the quinolone core. nih.gov This technique involves attaching unique DNA tags to each molecule in the library, allowing for the rapid identification of binding compounds from a vast pool. The design of these libraries often employs chemoinformatic methods to ensure diversity and control the physicochemical properties of the final compounds. nih.gov Another approach is the synthesis of hybrid molecules, where the quinolone scaffold is combined with another pharmacologically active moiety, such as a pyrimidine (B1678525), to create novel compounds with potentially synergistic or new activities.
Investigation of Enantioselectivity in Biological Interactions
Many biologically active quinolone derivatives are chiral, meaning they exist as enantiomers (non-superimposable mirror images). wiley-vch.de The three-dimensional structure of a drug is crucial for its interaction with chiral biological targets like enzymes and receptors. Consequently, the enantiomers of a chiral drug can exhibit significant differences in their biological activity, pharmacokinetics, and toxicity. researchgate.net
The investigation of enantioselectivity is a critical aspect of SAR studies. For many quinolones, one enantiomer is significantly more active than the other. For example, the antibacterial activity of ofloxacin (B1677185) resides primarily in the (S)-(-)-enantiomer, levofloxacin. The use of single-enantiomer drugs can lead to improved therapeutic indices, simpler pharmacokinetic profiles, and reduced drug interactions. researchgate.net
The stereochemistry of a molecule can influence its binding affinity to a receptor, with one enantiomer fitting the binding site more precisely than the other, akin to a lock and key model. Therefore, the development of methods for chiral separation, such as specialized liquid chromatography and capillary electrophoresis, is essential for studying the properties of individual enantiomers and for the production of enantiomerically pure drugs. wiley-vch.de The stereoselective synthesis of quinolones, aiming to produce only the desired enantiomer, is also a key strategy in modern drug development.
Patents and Intellectual Property Landscape of Quinoline 3 Carboxylate Derivatives
Analysis of Patent Applications and Granted Patents Pertaining to 4-Oxo-quinoline-3-carboxylic Acid Derivatives
The patenting of 4-oxo-quinoline-3-carboxylic acid derivatives has been a very active area for several decades, driven by the discovery of their potent antibacterial properties. The core structure, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, serves as a foundational scaffold for a vast number of patented compounds.
Early patents in this field laid the groundwork for the development of the quinolone class of antibiotics. For instance, patents from Imperial Chemical Industries (ICI) published in the early 1960s were among the first to disclose quinolone core structures with antibacterial activity. acs.org These initial disclosures paved the way for extensive research and development, leading to a multitude of patents claiming novel derivatives with improved efficacy, broader spectrum of activity, and better pharmacokinetic profiles.
A significant number of patents focus on modifications at various positions of the quinoline (B57606) ring. For example, U.S. Patent 5,073,556A describes a series of 8-(fluorinated methoxy)-4-oxoquinoline-carboxylic acid derivatives with powerful antibacterial activity. google.com This patent highlights the importance of the 8-position substituent in enhancing the biological activity of these compounds. Similarly, U.S. Patent 4,997,943A claims 1-substituted-4-oxo-6-(fluoro or chloro)-7-(optionally substituted heterocyclic)-8-alkoxy-quinoline-3-carboxylic acid derivatives, emphasizing the role of substituents at the 1, 6, 7, and 8-positions in achieving unexpectedly good antibacterial activities. google.com
While many patents cover broad classes of derivatives, some specifically mention esters of the 4-oxo-quinoline-3-carboxylic acid core. For example, Australian patent AU2021220445A1 explicitly mentions methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate in its claims for a medicament. google.com This indicates the direct relevance of the methyl ester in pharmaceutical development.
The following table provides a summary of key patents related to 4-oxo-quinoline-3-carboxylic acid derivatives:
| Patent Number | Title | Assignee | Key Focus of the Patent |
| US5073556A | 4-oxoquinoline-3-carboxylic acid derivatives and their use | Imperial Chemical Industries PLC | Novel 8-(fluorinated methoxy)-4-oxoquinoline-carboxylic acid derivatives with potent antibacterial activity. google.com |
| US4997943A | Quinoline-3-carboxylic acid derivatives | Imperial Chemical Industries PLC | 1-substituted-4-oxo-6-(fluoro or chloro)-7-(optionally substituted heterocyclic)-8-alkoxy-quinoline-3-carboxylic acid derivatives with exceptional antibacterial activity. google.com |
| US6869965B2 | Antimicrobial quinolone derivatives and use of the same to treat bacterial infections | Pharmacia & Upjohn Company | Covalently bonded quinolone-oxazolidinone, -isoxazolinone, or -isoxazoline derivatives as broad-spectrum antibacterial agents. google.com |
| AU2021220445A1 | Novel medicament for treating... | Not specified | A medicament containing methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. google.com |
| WO1990006307A3 | Antibacterial quinolone compounds | The Upjohn Company | Quinolone compounds with antibacterial properties. google.com |
Review of Key Patent Claims Related to Antibacterial and Other Biological Activities
The primary focus of patent claims for 4-oxo-quinoline-3-carboxylic acid derivatives has historically been their antibacterial activity. The claims are often broad, covering a wide range of substituents at various positions of the quinoline nucleus, yet they also include specific examples of compounds with demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
Antibacterial Activity Claims:
The majority of patents in this area claim the use of these compounds for the treatment or prophylaxis of bacterial infections in humans and animals. google.com The claims often specify the bacterial strains against which the compounds are effective, with a particular emphasis on overcoming resistance to existing antibiotics. For example, U.S. Patent 5,073,556A claims that the described compounds exhibit surprisingly good activity against several Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, against which earlier compounds were less effective. google.com
Key structural features frequently cited in patent claims for antibacterial activity include:
A cyclopropyl (B3062369) group at the N-1 position.
A fluorine atom at the C-6 position.
A heterocyclic amine (e.g., piperazinyl or pyrrolidinyl) at the C-7 position.
Various substituents at the C-8 position, such as a methoxy (B1213986) or a halogen group.
U.S. Patent 6,869965B2 discloses a novel approach by covalently bonding a quinolone to an oxazolidinone, isoxazolinone, or isoxazoline, resulting in hybrid compounds with broad-spectrum antibacterial activity. google.com The patent claims these new molecular entities and their use in treating bacterial infections.
Other Biological Activities:
While antibacterial applications dominate the patent landscape, derivatives of the quinoline-3-carboxylate scaffold have also been patented for other therapeutic uses. These patents often involve significant modifications to the core structure, leading to compounds with different biological targets.
Tyrosine Kinase Inhibition: U.S. Patent 8,557,843 B2 claims quinoline derivatives as tyrosine kinase inhibitors for the treatment of cancer, diabetic retinopathy, and age-related macular degeneration. The claimed compounds feature an amino group at the 4-position, distinguishing them from the 4-oxo antibacterial agents. justia.com
Immunomodulatory Effects: U.S. Patent 6,593,343 B2 describes quinoline-3-carboxamide (B1254982) derivatives with immunomodulatory activities, useful in the treatment of autoimmune diseases. google.com These compounds are structurally distinct from the antibacterial quinolones, highlighting the versatility of the quinoline scaffold.
The following table summarizes key patent claims related to the biological activities of quinoline-3-carboxylate derivatives:
| Patent Number | Biological Activity Claimed | General Structural Features of Claimed Compounds |
| US5073556A | Antibacterial | 8-(fluorinated methoxy)-4-oxoquinoline-carboxylic acid derivatives. google.com |
| US4997943A | Antibacterial | 1-substituted-4-oxo-6-(fluoro or chloro)-7-(heterocyclic)-8-alkoxy-quinoline-3-carboxylic acid derivatives. google.com |
| US6869965B2 | Antibacterial | Quinolone covalently bonded to an oxazolidinone, isoxazolinone, or isoxazoline. google.com |
| US8557843B2 | Tyrosine Kinase Inhibition | 4-amino-quinoline-3-carboxylic acid derivatives. justia.com |
| US6593343B2 | Immunomodulatory | Quinoline-3-carboxamide derivatives. google.com |
Future Research Directions and Translational Potential in Academic Contexts
Development of Novel and Green Synthetic Methodologies for Quinolone Carboxylates
The synthesis of quinolone carboxylates has traditionally relied on established methods like the Gould-Jacobs reaction and the Pfitzinger condensation. capes.gov.brnih.govnih.gov The Gould-Jacobs reaction, for instance, involves the cyclization of anilines to form the core quinolone ring system. nih.gov However, the future of pharmaceutical manufacturing hinges on the development of more efficient, cost-effective, and environmentally benign processes.
In response, researchers are pioneering "green" synthetic strategies that minimize waste and energy consumption. Noteworthy advancements include:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate reactions, leading to higher yields in shorter timeframes. mdpi.com For example, a productive approach for synthesizing 2-quinolone-4-carboxylic acid derivatives was achieved in just 15 minutes with a 78% yield using this method. mdpi.com
Benign Catalysts: Efforts are underway to replace hazardous reagents with non-toxic catalysts. The use of bismuth chloride (III) as a heterogeneous catalyst in microwave-assisted syntheses represents a greener approach to producing 4-hydroxy-2-quinolone analogues. researchgate.net
One-Pot Reactions: Simplified, multi-component reactions are being developed to reduce the number of synthetic steps. An effective, green, one-step method for preparing 4-quinolone derivatives utilizes readily available starting materials like isatoic anhydride. mdpi.com
Sonication: Ultrasonic irradiation offers a catalyst-free and sometimes solvent-free method for chemical synthesis, further enhancing the green credentials of these processes. nih.gov
These innovative methodologies not only streamline the production of known compounds but also facilitate the creation of diverse chemical libraries needed for drug discovery.
Exploration of Undiscovered Biological Targets and Therapeutic Applications
While the antibacterial activity of quinolones, which target bacterial DNA gyrase and topoisomerase IV, is well-documented, the scaffold's therapeutic potential is far broader. nih.govwikipedia.org Recent research has unveiled a range of "nonclassical" biological activities, opening up new avenues for drug development. nih.gov
Key emerging therapeutic areas include:
Oncology: Several quinolone derivatives have shown potent anticancer activity by targeting critical pathways in cancer progression. A prominent target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), an essential mediator of angiogenesis. nih.govresearchgate.net By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors. researchgate.net Another anticancer target is Dihydroorotate (B8406146) Dehydrogenase (DHODH), an enzyme crucial for pyrimidine (B1678525) biosynthesis, which is required for cell proliferation. nih.gov
Antiviral Therapy: The quinolone framework has shown promise in combating viral infections. Certain derivatives have been identified as inhibitors of HIV-1 integrase, an enzyme essential for the replication cycle of the virus. nih.govmdpi.com Other compounds have demonstrated activity against the Hepatitis C virus (HCV) by inhibiting its NS3 helicase and NS5B polymerase enzymes. nih.gov
Immunomodulation and Autoimmune Diseases: The discovery of 4-quinolone-3-carboxamide derivatives as potent and selective ligands for the Cannabinoid Receptor 2 (CB2R) points toward applications in treating inflammatory and autoimmune disorders. nih.govnih.gov DHODH inhibitors are also being explored for their potential in managing autoimmune conditions. nih.gov
This expansion of known biological targets highlights the remarkable adaptability of the quinolone-3-carboxylate motif and underscores its value as a starting point for designing novel therapeutics for a wide range of complex diseases. nih.gov
Rational Design of Next-Generation Analogues with Enhanced Specificity and Potency
The creation of new quinolone-based drugs is increasingly driven by rational, structure-guided design, where detailed knowledge of the biological target is used to engineer molecules with improved properties. mdpi.comresearchgate.net This approach allows for precise modifications to the core scaffold to enhance binding affinity, increase target specificity, and optimize pharmacokinetic profiles.
Successful examples of this strategy include:
Targeting Specific Interactions: In the development of DHODH inhibitors, a structure-guided approach was used to design analogues that could form novel hydrogen-bonding interactions with specific amino acid residues (T63 and Y356) in the enzyme's binding pocket, leading to highly potent compounds. nih.gov
Bioisosteric Replacement: To develop new HIV-1 integrase inhibitors, researchers replaced a phenyl group on the quinoline (B57606) scaffold with a bioisosteric pyrazole (B372694) ring. nih.gov This modification was designed to facilitate π-stacking interactions with the enzyme, demonstrating how thoughtful structural changes can improve biological activity. nih.gov
Linker and Side-Chain Optimization: For VEGFR-2 inhibitors, a key design strategy involved using a 3-amide function as a linker to connect a bi-aryl urea (B33335) moiety to the quinolone ring. nih.gov This design helps orient the molecule for optimal interaction with key amino acids in the VEGFR-2 active site. nih.gov Similarly, substitutions at the N-1 and C-7 positions have been shown to be critical for modulating potency and can even shift a compound's activity from antibacterial to anticancer. acs.orgresearchgate.net
Hybrid Molecules: Advanced design strategies involve creating hybrid compounds that combine the quinolone scaffold with other pharmacologically active molecules to achieve dual action or novel delivery mechanisms. nih.gov
These sophisticated design principles are crucial for developing next-generation analogues that are not only more potent but also have fewer off-target effects.
Integration of Omics Technologies for Deeper Mechanistic Understanding
To fully exploit the therapeutic potential of quinolone carboxylates and overcome challenges like drug resistance, a deeper understanding of their molecular mechanisms is required. The integration of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-level view of how these compounds interact with biological systems. acs.orgnih.gov
Omics approaches can be applied to:
Elucidate Biosynthesis and Resistance: A study comparing the transcriptomes, proteomes, and metabolomes of bacteria in different growth conditions helped to decipher the biosynthetic gene cluster for quinolones and identify production bottlenecks. acs.org This type of multi-omics analysis is also invaluable for unraveling the complex and multifactorial mechanisms of quinolone resistance, which remain a significant clinical problem. nih.govacs.org
Inform Mechanistic Modeling: Omics data provides an unprecedented wealth of information that can be used to build and calibrate mechanistic models of drug action. nih.gov These Quantitative Systems Pharmacology (QSP) platforms can simulate how a drug affects complex biological networks, such as the Cancer Immunity Cycle, helping to predict therapeutic outcomes and optimize treatment strategies. nih.gov
Discover New Targets and Biomarkers: By analyzing global changes in gene expression or protein levels after treatment with a quinolone derivative, researchers can identify previously unknown molecular targets and biomarkers that may predict patient response to a drug.
The application of omics technologies is moving drug discovery beyond a single-target focus towards a more holistic understanding of drug effects on complex biological systems.
Collaborative and Interdisciplinary Research Approaches for Complex Biological Systems
The journey of a chemical compound from laboratory synthesis to clinical application is a complex endeavor that no single discipline can navigate alone. The future development of therapeutics based on the methyl 4-oxo-3H-quinoline-3-carboxylate scaffold will increasingly depend on synergistic, interdisciplinary collaborations.
Effectively translating basic science into clinical benefit requires a team-science approach, integrating expertise from:
Medicinal and Synthetic Chemistry: For the design, green synthesis, and optimization of novel analogues. mdpi.comnih.gov
Molecular and Cellular Biology: To identify and validate new biological targets and elucidate mechanisms of action. nih.govresearchgate.net
Pharmacology: To evaluate the pharmacokinetics and pharmacodynamics of new compounds in preclinical models. mdpi.com
Computational Science and Bioinformatics: For molecular docking, structure-based drug design, and the analysis of large-scale omics datasets. mdpi.comnih.gov
Clinical Medicine: To design and conduct clinical trials and provide crucial insights into unmet medical needs.
The intricate nature of diseases like cancer and the multifaceted problem of antimicrobial resistance necessitate this kind of collaborative framework. nih.gov As one research team noted, elucidating the full profile of quinolone derivatives requires "close interdisciplinary collaboration among medicinal chemists, biologists and pharmacologists." mdpi.com By combining diverse skills and perspectives, the scientific community can more effectively tackle the complex biological challenges and unlock the full therapeutic potential of the quinolone carboxylate family.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

